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Introduction: The Escherichia coli DnaC protein is a crucial component of the DNA replication
machinery, functioning as a replicative helicase loader.[1][2] It is essential for the initiation of
chromosomal replication and for the restart of collapsed replication forks.[3][4] DnaC, an AAA+
ATPase, binds to the hexameric DnaB helicase to form a DnaBs-DnaCe complex.[3][4][5] This
interaction pries open the DnaB ring, allowing it to be loaded onto single-stranded DNA
(ssDNA) at the replication origin.[1][3][4] Upon successful loading, ATP hydrolysis triggers the
release of DnaC, activating the DnaB helicase to unwind the DNA duplex, thereby allowing the
replisome to assemble and commence DNA synthesis.[1][2][4] The controlled expression and
purification of DnaC are vital for in vitro reconstitution of DNA replication systems and for
studying the intricate mechanisms of replication initiation, making it a potential target for novel
antimicrobial drug development.

DnaC in DNA Replication Initiation Pathway

The initiation of DNA replication in E. coli is a tightly regulated process involving the sequential
assembly of several proteins at the origin of replication, oriC. DnaC plays a pivotal role in
loading the DnaB helicase onto the unwound DNA strands.
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Role of DnaC in E. coli DNA Replication Initiation
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Caption: DnaC-mediated loading of DnaB helicase at the origin of replication (oriC).

Quantitative Data Summary

The biophysical properties of the DnaC protein and its interaction with DnaB and DNA have
been characterized, providing quantitative insights into its function.

Table 1: Physical Properties of DnaC and DnaB-DnaC Complex.

] DnaB-DnaC
Parameter DnaC Protein Reference
Complex

Molecular Weight

~29,000 - 31,000 ~400,000 - 474,000 [51[61[7]
(Daltons)
Sedimentation

2.6S - 2.75S 14.5S - 15.2S [5][6][7]

Coefficient (S)

| Stoichiometry | Monomer | 6 DnaB : 6 DnaC |[3][5] |

Table 2: Nucleotide-Dependent Affinity of DnaC for Single-Stranded DNA (ssDNA).

o Effect on ssDNA Relative Affinity
Condition o Reference
Binding Change
No Nucleotide Baseline binding - [8]

Significantly increased
+ ATP o Increased [8]
affinity

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1670841?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/6292205/
https://academic.oup.com/nar/article/11/4/987/2385140
https://pubmed.ncbi.nlm.nih.gov/6292204/
https://pubmed.ncbi.nlm.nih.gov/6292205/
https://academic.oup.com/nar/article/11/4/987/2385140
https://pubmed.ncbi.nlm.nih.gov/6292204/
https://www.uniprot.org/uniprotkb/P0AEF0/entry
https://pubmed.ncbi.nlm.nih.gov/6292205/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1224104/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1224104/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

| + ADP | Significantly decreased affinity | ~50-fold decrease |[8] |

Experimental Workflows and Protocols
Cloning and Expression Workflow

A typical workflow for obtaining purified DnaC protein involves cloning the dnaC gene into an
expression vector, transforming it into a suitable E. coli host strain, inducing protein expression,
and purifying the protein from the cell lysate.

Workflow for DnaC Cloning and Expression

Gene Cloning

1. PCR Amplification 2. Vector Preparation
of dnaC gene from (e.g., pET28b)
E. coli genome Restriction Digest

3. Ligation
dnaC insert + Vector,

4. Transformation
into E. coli (e.g., DH5a)

\
5. Selection & Plasmid Verification
(Colony PCR, Sequencing)

Verified
Plasmid

Protein Exprg;ssion & Purification

6. Transformation
into Expression Host
(e.g., BL21(DES3), C43)

\

7. Cell Culture Growth
(37°C to OD600 ~0.6)

8. Inductiol
IPTG

9. Protein Expression
(e.g., 16°C overnight)

10. Cell Harvesting
(Centrifugation)

11. Purification
(e.g., Ni-NTA Chromatography
for His-tagged protein
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Caption: General workflow from gene amplification to purified protein.

Protocol 1: Cloning of E. coli dnaC Gene into an
Expression Vector

This protocol describes the cloning of the dnaC gene into a pET-series vector (e.g., pET28b)
for subsequent expression with an N-terminal His-tag.

1.1. PCR Amplification of dnaC
o Template DNA: Use genomic DNA isolated from E. coli K-12 strain (e.g., MG1655).

o Primers: Design primers to amplify the full dnaC coding sequence. Incorporate restriction
sites (e.g., Ndel and Xhol) compatible with the multiple cloning site of the pET28b vector.

o Forward Primer (Ndel): 5'- GATCATATGATGAAAAAAATCCGTATTG -3'
o Reverse Primer (Xhol): 5'- GATCTCGAGTTATTTCAGCAGCTTATCG -3
» PCR Reaction: Set up a standard 50 pL PCR reaction using a high-fidelity DNA polymerase.
e Cycling Conditions:
o Initial Denaturation: 98°C for 30 seconds.
o 30 Cycles:
» Denaturation: 98°C for 10 seconds.
» Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).
= Extension: 72°C for 45 seconds.

o Final Extension: 72°C for 5 minutes.
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 Verification: Analyze the PCR product on a 1% agarose gel to confirm the expected size
(~741 bp). Purify the PCR product using a commercial Kit.

1.2. Vector and Insert Preparation

» Digest both the purified PCR product and the pET28b vector with Ndel and Xhol restriction
enzymes in separate reactions for 2-3 hours at 37°C.

o Purify the digested vector and insert using a gel extraction Kkit.
1.3. Ligation

o Set up a ligation reaction with the digested vector and insert, typically at a 1:3 molar ratio.
Use T4 DNA Ligase.

e Incubate at 16°C overnight or at room temperature for 1-2 hours.
1.4. Transformation

o Transform the ligation mixture into chemically competent E. coli cells (e.g., DH5a) following a
standard heat-shock protocol.[9]

» Plate the transformed cells on LB agar plates containing kanamycin (50 pug/mL) and incubate
overnight at 37°C.

e Screen colonies by colony PCR and verify the correct insertion by Sanger sequencing of the
plasmid DNA isolated from overnight cultures.

Protocol 2: Expression of Recombinant DnaC Protein

This protocol is adapted from methods used for expressing DnaC variants.[4]
2.1. Transformation into Expression Host

o Transform the verified pET28b-dnaC plasmid into a suitable expression host strain, such as
E. coli BL21(DE3) or C43(DE3).

o Plate on kanamycin LB agar plates and incubate overnight at 37°C.
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2.2. Starter Culture

e Inoculate a single colony into 10 mL of LB medium containing kanamycin (50 pg/mL).

e Incubate at 37°C with shaking for 4-6 hours.[10]

2.3. Large-Scale Culture and Induction

Use the starter culture to inoculate 1 L of LB medium with kanamycin.

e Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (ODsoo)
reaches 0.4-0.6.[4]

e Cool the culture to 16°C.

 Induce protein expression by adding Isopropyl B-D-1-thiogalactopyranoside (IPTG) to a final
concentration of 0.5-1 mM.[4]

Continue to incubate the culture at 16°C overnight (16-18 hours) with shaking.[4]
2.4. Cell Harvesting
o Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

o Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Purification of His-tagged DnaC Protein

This protocol describes a general method for purifying the N-terminally 6xHis-tagged DnaC
protein using immobilized metal affinity chromatography (IMAC).

3.1. Cell Lysis

o Resuspend the frozen cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCI pH 8.0, 300 mM
NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

e |ncubate on ice for 30 minutes.

e Sonicate the suspension on ice to further lyse the cells and shear the genomic DNA.
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» Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Collect the
supernatant.

3.2. Affinity Chromatography

o Equilibrate a Ni-NTA affinity column with Wash Buffer (50 mM Tris-HCI pH 8.0, 300 mM
NaCl, 20 mM imidazole).

o Load the clarified supernatant onto the column.
o Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

» Elute the DnaC protein using an Elution Buffer containing a higher concentration of imidazole
(50 mM Tris-HCI pH 8.0, 300 mM NacCl, 250 mM imidazole).

o Collect fractions and analyze them by SDS-PAGE to identify those containing pure DnaC
protein.

3.3. Buffer Exchange and Storage

e Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., 50
mM HEPES pH 7.5, 150 mM NacCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting
column.

o Determine the protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at
-80°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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